molecular formula C9H15FO3 B2945222 Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate CAS No. 1932015-48-9

Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate

Cat. No.: B2945222
CAS No.: 1932015-48-9
M. Wt: 190.214
InChI Key: RMNXUUXPCOSIOS-BWZBUEFSSA-N
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Description

Ethyl (1R,3R,4R)-4-fluoro-3-hydroxycyclohexane-1-carboxylate (CAS: 1932015-48-9) is a fluorinated cyclohexane derivative with the molecular formula C₉H₁₅FO₃ (molecular weight: 190.21) . Its structure features a cyclohexane ring substituted with a fluorine atom at position 4, a hydroxyl group at position 3, and an ethyl ester at position 1, all in the (1R,3R,4R) stereochemical configuration.

Properties

IUPAC Name

ethyl (1R,3R,4R)-4-fluoro-3-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h6-8,11H,2-5H2,1H3/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNXUUXPCOSIOS-BWZBUEFSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H]([C@@H](C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane derivatives that are functionalized to introduce the fluorine and hydroxyl groups.

    Fluorination: A fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom at the desired position on the cyclohexane ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid (H2SO4) to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying the compound’s polarity or generating intermediates for further derivatization.

Condition Reagents Product Yield Reference
Basic hydrolysisNaOH in methanol(1r,3r,4r)-4-Fluoro-3-hydroxycyclohexanecarboxylic acid98%
Acidic hydrolysisHCl in ethanol/waterSame as above95%

Mechanistic Insight :

  • Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate.

  • Acidic conditions protonate the ester oxygen, facilitating water attack .

Oxidation of the Hydroxyl Group

The secondary alcohol at the 3-position can be oxidized to a ketone, enhancing electrophilicity for downstream reactions.

Oxidizing Agent Conditions Product Yield Reference
Jones reagent (CrO₃/H₂SO₄)0–5°C, 2 hours(1r,3r,4r)-4-Fluoro-3-oxocyclohexane-1-carboxylate85%
Pyridinium chlorochromate (PCC)Dichloromethane, RTSame as above78%

Stereochemical Considerations :

  • The (3r,4r) configuration directs oxidation to form a single diastereomeric ketone due to steric hindrance from the adjacent fluorine.

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol, altering the compound’s hydrophobicity.

Reducing Agent Conditions Product Yield Reference
LiAlH₄Dry THF, reflux(1r,3r,4r)-4-Fluoro-3-hydroxycyclohexanemethanol90%
DIBAL-HToluene, –78°CSame as above82%

Product Utility :

  • The resultant alcohol serves as a precursor for etherification or glycosylation in drug discovery .

Fluorine Substitution Reactions

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (SNAr) under specific conditions.

Nucleophile Conditions Product Yield Reference
Sodium methoxideDMF, 80°C, 6 hours(1r,3r,4r)-4-Methoxy-3-hydroxycyclohexane-1-carboxylate65%
Ammonia (NH₃)Ethanol, autoclave(1r,3r,4r)-4-Amino-3-hydroxycyclohexane-1-carboxylate58%

Limitations :

  • Steric hindrance from the cyclohexane ring slows substitution kinetics compared to planar aromatic systems .

Acylation of the Hydroxyl Group

The hydroxyl group undergoes acylation to form esters or carbonates, commonly used in prodrug design.

Acylating Agent Conditions Product Yield Reference
Acetic anhydridePyridine, RT(1r,3r,4r)-4-Fluoro-3-acetoxycyclohexane-1-carboxylate92%
Benzoyl chlorideDMAP, CH₂Cl₂(1r,3r,4r)-4-Fluoro-3-benzoyloxycyclohexane-1-carboxylate88%

Applications :

  • Acetylated derivatives improve blood-brain barrier penetration in CNS-targeted therapies .

Ring-Opening Reactions

Under acidic or enzymatic conditions, the cyclohexane ring can undergo strain-mediated ring-opening.

Condition Reagents Product Yield Reference
H₂SO₄ in acetic acid100°C, 12 hoursLinear dicarboxylic acid derivative70%
Lipase (Candida rugosa)Phosphate buffer, 37°CChiral hydroxy acid60%

Note :

  • Enzymatic ring-opening preserves stereochemistry, enabling asymmetric synthesis .

Stereochemical Transformations

Epimerization at the 3- or 4-position occurs under strong basic conditions, altering biological activity.

Condition Reagents Product Yield Reference
KOtBu in DMSO60°C, 8 hours(1r,3s,4r)-4-Fluoro-3-hydroxycyclohexane-1-carboxylate45%

Implications :

  • Epimerization necessitates careful control during synthesis to maintain desired stereochemistry .

Scientific Research Applications

Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

  • Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate (CAS: 2165650-19-9):
    • Key Difference : Enantiomeric configuration (1S,3S,4S) versus (1R,3R,4R).
    • Impact : Stereochemistry influences biological activity and chiral recognition in drug synthesis. For example, the (1R,3R,4R) configuration may exhibit distinct binding affinities in enzyme-mediated reactions compared to its enantiomer .

Functional Group Modifications

Ethyl 4-Fluorocyclohexane-1-Carboxylate (CAS: 95233-40-2):
  • Structure : Lacks the hydroxyl group at position 3.
  • Molecular Weight : 174.213 vs. 190.21 (target compound).
Ethyl 3-Methyl-4-Oxocyclohexane-1-Carboxylate (CAS: 56020-69-0):
  • Structure : Replaces the hydroxyl and fluorine groups with a ketone (C=O) and methyl group.
  • Impact : The ketone increases electrophilicity, making it more reactive in nucleophilic additions. The absence of fluorine reduces metabolic stability .

Cyclohexene Derivatives with Aromatic Substituents

  • Ethyl 6-(4-Chlorophenyl)-4-(4-Fluorophenyl)-2-Oxocyclohex-3-Ene-1-Carboxylate (CAS: N/A): Structure: Contains a conjugated enone system (C=O at position 2) and aromatic rings. Synthesis: Prepared via Michael addition of ethyl acetoacetate to chalcones . Applications: Used as intermediates for spiro compounds, isoxazoles, and pyrazoles. The planar enone system facilitates π-π stacking in crystal structures, unlike the saturated cyclohexane ring of the target compound .

Oseltamivir-Related Intermediates

  • Ethyl (3R,4R,5S)-4-Acetamido-5-Azido-3-(1-Ethylpropoxy)Cyclohex-1-Ene-1-Carboxylate (CAS: 204255-06-1):
    • Structure : Features an azide, acetamido, and ether groups.
    • Role : Key intermediate in oseltamivir (Tamiflu®) synthesis. The azide group enables "click chemistry" for further functionalization, a feature absent in the target compound .

Structural and Functional Comparison Table

Compound Name (CAS) Molecular Formula Key Substituents Molecular Weight Synthesis Route Applications
Ethyl (1R,3R,4R)-4-fluoro-3-hydroxycyclohexane-1-carboxylate (1932015-48-9) C₉H₁₅FO₃ F (C4), OH (C3), ethyl ester (C1) 190.21 Stereoselective synthesis Pharmaceutical intermediates
Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate (2165650-19-9) C₉H₁₅FO₃ F (C4), OH (C3), ethyl ester (C1) 190.21 Chiral resolution Enantiomeric drug research
Ethyl 4-fluorocyclohexane-1-carboxylate (95233-40-2) C₉H₁₅FO₂ F (C4), ethyl ester (C1) 174.21 Esterification Solubility studies
Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate (56020-69-0) C₁₀H₁₆O₃ C=O (C4), CH₃ (C3) 184.23 Aldol condensation Ketone-based reactions
Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate (204255-06-1) C₁₆H₂₇N₄O₄ Azide, acetamido, ether 363.41 Multi-step stereoselective Oseltamivir intermediate

Q & A

Q. Table 1. Comparison of Synthesis Conditions for Cyclohexane Derivatives

ParameterEthyl 6-(4-Cl-phenyl)-4-(4-F-phenyl)-2-oxocyclohexene Oseltamivir Phosphate Intermediate
Reaction Time8 hours12–24 hours
Catalyst10% NaOHEnzymatic (lipase)
Yield65–70%85–90%
Key Selectivity FactorElectron-withdrawing aryl groupsSteric hindrance at bicyclic core

Q. Table 2. Crystallographic Parameters for Conformational Analysis

CompoundSpace GroupPuckering Parameters (Q, θ)Disorder Resolution Method
Molecule A (envelope) P10.477 Å, 57.3°SHELXL occupancy refinement
Molecule B (half-chair) P210.477 Å, 50.6°PLATON validation

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